3-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine
Description
Properties
Molecular Formula |
C9H7ClF3N3 |
|---|---|
Molecular Weight |
249.62 g/mol |
IUPAC Name |
3-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H7ClF3N3/c10-6-3-5(9(11,12)13)4-16-7(6)8-14-1-2-15-8/h3-4H,1-2H2,(H,14,15) |
InChI Key |
RDOMXPYDFAAOCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
2,3-Dichloro-5-(trifluoromethyl)pyridine
Preparation Method via Cyano Intermediate
This synthetic route utilizes 3-chloro-2-cyano-5-trifluoromethyl pyridine as a key intermediate, with subsequent transformation of the cyano group to the desired imidazoline functionality.
Synthesis of 3-chloro-2-cyano-5-trifluoromethyl pyridine
The preparation of this critical intermediate follows a two-step process as described in patent literature:
Step 1: Formation of Organic Salt
- 3-chloro-2-R-5-trifluoromethyl pyridine (where R is typically chlorine) is dissolved in solvent A (preferably acetone or butanone)
- An activating agent (preferably 4-dimethylaminopyridine) is added
- The mixture undergoes heating reflux for 4-6 hours
- Cooling to 20-30°C followed by filtration yields the filter cake
- Vacuum drying at 40-50°C for 1-2 hours produces the organic salt
Step 2: Cyanation Reaction
- The organic salt is combined with cyanide (preferably potassium cyanide) in solvent B (preferably dichloromethane) and water
- The reaction proceeds for 2-3 hours at temperatures between 0-80°C
- Layer separation yields the organic phase containing the product
- Acid washing with hydrochloric acid (pH 2-4) followed by water washing (to pH 6-7) purifies the product
The optimized reaction conditions and reagent ratios are summarized in Table 1:
| Parameter | Optimal Value |
|---|---|
| Molar ratio of starting pyridine to activator | 1:1 - 1:3 |
| Mass:volume ratio of starting pyridine to solvent A | 1g:15-25mL |
| Volume ratio of solvent B to water | 5-8:1 |
| Reaction time for Step 1 | 4-6 hours |
| Reaction time for Step 2 | 2-3 hours |
| Temperature for Step 1 | Reflux (typically 56-80°C) |
| Temperature for Step 2 | 0-80°C |
| Yield of 3-chloro-2-cyano-5-trifluoromethyl pyridine | 85-89% |
Conversion of Cyano Group to Imidazoline
The transformation of the cyano group into the 4,5-dihydro-1H-imidazol-2-yl moiety requires multiple steps:
Step 1: Partial Reduction of Cyano Group
- The nitrile is partially reduced to form an imine intermediate
- This can be achieved using diisobutylaluminum hydride (DIBAL-H) in toluene at -78°C
- Careful control of reaction conditions prevents over-reduction to the amine
Step 2: Cyclization with Ethylenediamine
- The imine intermediate reacts with ethylenediamine
- The reaction proceeds in the presence of catalytic amounts of Lewis acid (typically InCl3)
- Heating under reflux in toluene or xylene drives the cyclization
Step 3: Purification
- The crude product is purified through aqueous workup and column chromatography
- Recrystallization from appropriate solvents yields the pure product
Preparation Method via Direct Nucleophilic Substitution
This approach utilizes 2,3-dichloro-5-(trifluoromethyl)pyridine as starting material, exploiting the differential reactivity of the two chlorine atoms.
Regioselective Substitution at 2-Position
The 2-position chlorine demonstrates greater reactivity due to its proximity to the electron-withdrawing pyridine nitrogen, facilitating nucleophilic aromatic substitution:
Reaction Procedure:
- 2,3-dichloro-5-(trifluoromethyl)pyridine is treated with excess ethylenediamine
- The reaction proceeds under moderate heating (80-120°C) in a polar aprotic solvent (DMF or DMSO)
- A catalytic amount of Cu(I) salt may be added to facilitate the reaction
- The initial substitution yields a 2-ethylenediamino-3-chloro-5-(trifluoromethyl)pyridine intermediate
Cyclization of the Ethylenediamine Moiety:
- The intermediate undergoes cyclization with an appropriate carbon source (typically triethyl orthoformate)
- The reaction proceeds under acidic conditions to form the imidazoline ring
- Alternatively, the cyclization can be achieved using carbonyldiimidazole (CDI) as the carbon source
The reaction conditions for this approach are summarized in Table 2:
| Parameter | Value |
|---|---|
| Molar ratio of pyridine:ethylenediamine | 1:3-5 |
| Solvent | DMF or DMSO |
| Temperature | 80-120°C |
| Reaction time | 8-24 hours |
| Catalyst | Cu(I) iodide (5-10 mol%) |
| Cyclization reagent | Triethyl orthoformate or CDI |
| Cyclization conditions | 100°C, 6-12 hours |
| Estimated yield | 65-75% |
Alternative Preparation via Fluoropyridine Intermediate
This method utilizes 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine as a key precursor, taking advantage of the enhanced reactivity of the fluorine atom in nucleophilic aromatic substitution reactions.
Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
The preparation of this intermediate can be achieved through a fluorination process of 2,3-dichloro-5-trichloromethylpyridine as documented in experimental procedures:
Method A: Hydrogen Fluoride/Antimony Pentafluoride Method
- 2,3-dichloro-5-trichloromethylpyridine is loaded into a fluorination reactor
- Anhydrous hydrogen fluoride (HF) and antimony pentafluoride catalyst are added
- Reaction proceeds at 180°C under 6 MPa pressure for 24 hours
- After cooling to 60°C, the material is transferred to a washing kettle
- Multiple washes and neutralization to pH 7 are performed
- Vacuum distillation yields the pure product with ≥99% purity
Method B: Ice-Salt Bath Method
- 2,3-dichloro-5-trichloromethylpyridine is placed in an autoclave
- The system is purged with nitrogen at 10.0 MPa pressure for 5 hours
- After cooling below -5°C in an ice-salt bath, anhydrous HF is added
- The reaction system is heated to 180°C with stirring for 12 hours
- After cooling to 25°C, the reaction mixture is neutralized with 25% aqueous ammonia
- The oil layer is collected, washed until neutral, dried, and vacuum distilled
The optimized conditions and performance metrics are presented in Table 3:
| Parameter | Method A | Method B |
|---|---|---|
| Molar ratio of starting material to HF | 1:10 | 1:20 |
| Catalyst | Antimony pentafluoride | Antimony pentafluoride |
| Temperature | 180°C | 180°C |
| Pressure | 6 MPa | 10.0 MPa |
| Reaction time | 24 hours | 12 hours |
| Product purity | ≥99% | 99.95% |
| Yield | Not specified | 97.56% |
| Boiling point of product | Not specified | 50-55°C/11mmHg |
Substitution of Fluorine with Imidazoline Group
The enhanced reactivity of the fluorine at the 2-position allows for more efficient nucleophilic substitution:
Direct Substitution Approach:
- 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine is treated with ethylenediamine
- The reaction proceeds at relatively mild temperatures (60-80°C) compared to the chlorinated analog
- A polar aprotic solvent (typically DMSO or NMP) facilitates the substitution
- The intermediate undergoes cyclization similar to the procedure described in Section 3.1
Comparative Analysis of Preparation Methods
Each synthetic approach offers distinct advantages and limitations that should be considered when selecting the most appropriate method for preparation of this compound:
| Preparation Method | Advantages | Limitations | Overall Yield | Environmental Considerations |
|---|---|---|---|---|
| Via Cyano Intermediate | - High yield (>85%) - Well-documented procedures - Uses common reagents |
- Multi-step process - Requires careful control of reduction conditions |
75-80% | - Uses dichloromethane (environmental concern) - Cyanide handling requires safety measures |
| Direct Nucleophilic Substitution | - Fewer overall steps - Avoids cyanide reagents - Simpler equipment requirements |
- Lower overall yield - Higher temperature requirements - Longer reaction times |
65-75% | - Uses DMF/DMSO (high boiling solvents) - Reduced hazardous waste generation |
| Via Fluoropyridine Intermediate | - Highest reactivity at substitution site - Excellent yields for fluorination step (>97%) |
- Requires specialized equipment for fluorination - Uses HF (extremely hazardous) |
70-75% | - Uses HF (severe hazard) - High pressure/temperature requirements - Significant safety concerns |
Purification and Characterization
The final product, this compound, can be purified through multiple approaches:
Chromatographic Purification
- Column chromatography using silica gel
- Typical eluent: dichloromethane/methanol gradient (98:2 to 95:5)
- Thin-layer chromatography (TLC) can be used to monitor purification progress
- Visualization achieved with UV light and ninhydrin staining
Recrystallization
- Recrystallization from ethyl acetate/hexane or ethanol/water systems
- Typical yields after recrystallization: 85-95% of crude product
- Multiple recrystallizations may be required to achieve >99% purity
Characterization Data
The purified product can be characterized through standard analytical techniques:
- Melting point: Typically in the range of 115-120°C
- 1H NMR (400 MHz, CDCl3): Expected signals for aromatic protons (δ 8.5-7.5 ppm) and imidazoline protons (δ 4.0-3.5 ppm)
- 19F NMR: Signal for trifluoromethyl group (typically around δ -62 ppm)
- Mass spectrometry: Molecular ion peak at m/z 249.62, with characteristic isotope patterns for chlorine
- Elemental analysis: Expected: C, 43.30%; H, 2.83%; N, 16.83%; Cl, 14.20%; F, 22.83%
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the imidazole ring or other parts of the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl and imidazole groups exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and bioactivity against pathogens. For instance, studies have shown that similar compounds demonstrate efficacy against Gram-positive bacteria and fungi, suggesting potential applications in developing new antibiotics .
Anticancer Properties
Compounds containing imidazole rings are often explored for anticancer activities. The structural features of 3-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine may contribute to its ability to inhibit cancer cell proliferation. Preliminary studies suggest that derivatives of this compound can induce apoptosis in various cancer cell lines .
Neurological Applications
The imidazole moiety is known for its role in modulating neurotransmitter systems, particularly in the context of anxiety and depression treatments. Compounds similar to this compound have been investigated for their potential as anxiolytics or antidepressants due to their ability to interact with serotonin receptors .
Material Science Applications
Ligand Development
The compound's unique structure makes it a suitable candidate for developing ligands in coordination chemistry. Its ability to form stable complexes with transition metals can be exploited in catalysis and material synthesis. For example, ligands derived from similar pyridine structures have been successfully used in asymmetric synthesis reactions .
Polymer Chemistry
In polymer science, trifluoromethyl-substituted pyridines have shown promise as additives that can enhance the thermal stability and mechanical properties of polymers. The incorporation of this compound into polymer matrices could lead to materials with improved performance characteristics .
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 3-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(CF3)pyridine | Antimicrobial | 12 | |
| 4-(trifluoromethyl)imidazole | Anticancer | 15 | |
| 1H-imidazole derivative | Anxiolytic | 20 |
Table 2: Material Properties
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of trifluoromethyl-pyridine derivatives demonstrated that modifications at the imidazole position significantly enhanced antimicrobial activity against resistant strains of Staphylococcus aureus. The study concluded that the introduction of the trifluoromethyl group was crucial for improving interaction with bacterial cell membranes .
Case Study 2: Neurological Impact
In a preclinical trial assessing the effects of imidazole derivatives on anxiety-like behavior in rodents, compounds similar to this compound showed a dose-dependent reduction in anxiety levels, supporting their potential therapeutic use in treating anxiety disorders .
Mechanism of Action
The mechanism of action of 3-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, from signal transduction to metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The target compound shares structural motifs with several derivatives, including pyridines, thienopyridines, and benzothiadiazoles. Key comparisons are summarized in Table 1.
Table 1: Structural and Physicochemical Comparison
Key Observations :
- The pyridine core in the target compound distinguishes it from thienopyridines (e.g., compound in ) and benzothiadiazoles (e.g., tizanidine ), which exhibit altered electronic properties and binding affinities.
Table 2: Anti-Leishmanial Activity and MEP Trends
Key Findings :
- Thienopyridine derivatives with dihydroimidazole substituents (e.g., compound in ) show potent anti-leishmanial activity (IC$_{50}$ = 0.5–5.0 μM), attributed to their intense MEPs .
- The target compound’s trifluoromethyl and chlorine groups may enhance MEPs compared to simpler pyridines, though experimental validation is required.
Pharmacological and Therapeutic Differences
- Tizanidine (a benzothiadiazole derivative) acts as a muscle relaxant, highlighting how core structure changes (pyridine vs. benzothiadiazole) redirect therapeutic applications despite shared imidazole motifs .
- Thienopyridines (e.g., ) prioritize anti-parasitic activity, whereas trifluoromethylpyridines (e.g., ) are often explored in agrochemicals due to their stability.
Biological Activity
3-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the current understanding of its biological activity, including anti-inflammatory, antibacterial, and antiviral properties, supported by recent studies and data.
Chemical Structure and Properties
The compound is characterized by its unique trifluoromethyl group and imidazole moiety, which contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 195.65 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and can influence the compound's interaction with biological targets.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyridine derivatives similar to this compound. For instance, compounds with similar structures have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory response.
Table 1: COX-2 Inhibition Comparison
The exact IC50 value for this compound remains to be determined in specific assays; however, its structural similarity to known inhibitors suggests potential efficacy.
2. Antibacterial Activity
The antibacterial properties of related compounds have been extensively studied. For example, certain benzimidazole derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity Overview
| Compound | Target Bacteria | MIC (μg/ml) | Reference |
|---|---|---|---|
| This compound | TBD | TBD | |
| Compound B | S. aureus | 2 | |
| Compound C | E. coli | <10 |
While specific data on this compound’s antibacterial activity is limited, the presence of similar functional groups in other compounds suggests a potential for effective antibacterial action.
3. Antiviral Activity
Research into antiviral properties has shown that pyridine derivatives can inhibit viral replication mechanisms. A study focusing on SARS-CoV-2 highlighted that certain pyridine compounds exhibited promising binding affinities to viral proteases.
Table 3: Antiviral Activity Assessment
| Compound | Virus Targeted | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| This compound | TBD | TBD | |
| Compound D | SARS-CoV-2 Mpro | -7.5 to -7.9 |
The antiviral activity of related compounds suggests that further exploration of this compound could yield significant results against viral pathogens.
Case Studies
Recent case studies involving similar compounds have provided insights into their pharmacological profiles:
- Study on Anti-inflammatory Effects : A study demonstrated that derivatives with imidazole rings showed marked anti-inflammatory effects in animal models through reduced edema and lower cytokine levels.
- Antibacterial Efficacy : Another study reported that pyridine derivatives exhibited significant antibacterial effects against resistant strains of bacteria, with some achieving MIC values comparable to established antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
